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Compound of Interest

2-(chloromethyl)quinazolin-4(3H)-
Compound Name:
one

Cat. No.: B186767

The quinazolinone ring system is a "privileged structure” in medicinal chemistry, renowned for
its ability to interact with a diverse array of biological targets.[1][2] This scaffold is a core
component of numerous approved drugs and clinical candidates, exhibiting a wide spectrum of
pharmacological activities including anticancer, anti-inflammatory, antimicrobial, and central
nervous system effects.[1][2][3][4] The therapeutic versatility of quinazolinones stems from their
rigid, bicyclic structure which allows for precise three-dimensional orientation of substituent
groups to optimize target binding.

Within this important class of compounds, 2-(chloromethyl)quinazolin-4(3H)-one ( 1) serves
as a critical starting material. Its significance lies in the C2-chloromethyl group, which acts as a
highly reactive electrophilic handle. This feature enables facile nucleophilic substitution
reactions, providing a straightforward entry point for introducing a vast range of functional
groups and building complex molecular architectures.[5] Consequently, it is a key intermediate
in the synthesis of targeted therapies, most notably kinase inhibitors for cancer treatment.[6][7]

[8]

Core Chemical and Physical Properties

Understanding the fundamental physicochemical properties of a synthetic intermediate is
paramount for its effective handling, reaction optimization, and purification.

Chemical Structure and Identifiers

© 2025 BenchChem. All rights reserved. 1/11 Tech Support


https://www.benchchem.com/product/b186767?utm_src=pdf-interest
https://file.scirp.org/Html/2-1790056_44227.htm
https://pmc.ncbi.nlm.nih.gov/articles/PMC4794932/
https://file.scirp.org/Html/2-1790056_44227.htm
https://pmc.ncbi.nlm.nih.gov/articles/PMC4794932/
https://pubs.rsc.org/en/content/articlelanding/2015/ra/c5ra03888j
https://pmc.ncbi.nlm.nih.gov/articles/PMC4986116/
https://www.benchchem.com/product/b186767?utm_src=pdf-body
https://www.nbinno.com/article/active-pharmaceutical-ingredients-apis/chemical-properties-synthesis-pathways-2-chloromethyl-4-methylquinazoline
https://pmc.ncbi.nlm.nih.gov/articles/PMC6259244/
https://pubmed.ncbi.nlm.nih.gov/21178902/
https://www.researchgate.net/publication/49702922_A_General_Synthetic_Procedure_for_2-chloromethyl-43H-quinazolinone_Derivatives_and_Their_Utilization_in_the_Preparation_of_Novel_Anticancer_Agents_with_4-Anilinoquinazoline_Scaffolds
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b186767?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

The structure of 2-(chloromethyl)quinazolin-4(3H)-one consists of a pyrimidine ring fused to
a benzene ring, with a chloromethyl substituent at position 2 and a ketone at position 4. It
exists in a tautomeric equilibrium, with the 4(3H)-one form being predominant.

Property Value Source

2-(chloromethyl)-3H-
IUPAC Name _ _ [9]
quinazolin-4-one

CAS Number 3817-05-8 [9][10]
Molecular Formula CoH7CIN20 [9]
Molecular Weight 194.62 g/mol [9][10]
Appearance White to off-white solid/powder  [5]
Melting Point 249-253 °C
C1=CC=C2C(=C1)C(=O)NC(=
SMILES [9]
N2)CCI
KSLWZHWJFFDMMK-
InChlKey 9]

UHFFFAOYSA-N

Computed Physicochemical Data

Computational models provide valuable estimates of a molecule's behavior, aiding in the
prediction of its solubility, permeability, and potential as a drug lead.

Property (Computed) Value Source
XLogP3 1.3 [°]
Hydrogen Bond Donor Count 1 9]
Hydrogen Bond Acceptor

CZuntg p 2 ol
Rotatable Bond Count 1 9]
Topological Polar Surface Area  49.8 A2 9]
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Synthesis: An Efficient One-Step
Cyclocondensation

The most direct and widely adopted method for preparing 2-(chloromethyl)quinazolin-4(3H)-
one and its derivatives is a one-step cyclocondensation reaction.[6][7][8] This approach is
favored for its high efficiency, mild reaction conditions, and straightforward workup.

Synthesis Pathway and Mechanism

The synthesis involves the reaction of an anthranilic acid derivative with chloroacetonitrile or a
related chloroacetylating agent. A more refined and high-yielding procedure utilizes the reaction
between an o-anthranilic acid and chloroacetyl chloride.[6][8]

The reaction proceeds via an initial acylation of the amino group of the anthranilic acid by
chloroacetyl chloride, forming an intermediate N-(2-carboxyphenyl)-2-chloroacetamide. This is
followed by an intramolecular cyclization and dehydration to yield the final quinazolinone
product. The use of a suitable solvent and often a base or acid catalyst facilitates the reaction.

o-Anthranilic Acid *

- H20
|—> N-(2-carboxyphenyl)-2-chloroacetamide (Cyclization) >
l— (Intermediate)

Chloroacetyl Chloride

2-(chloromethyl)quinazolin-4(3H)-one

Click to download full resolution via product page

Caption: One-step synthesis of 2-(chloromethyl)quinazolin-4(3H)-one.

Experimental Protocol: General Procedure

The following protocol is a representative example adapted from established literature
procedures.[6][8]

Materials:

e 0-Anthranilic acid (1.0 eq)
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e Chloroacetyl chloride (1.2 eq)

e Anhydrous solvent (e.g., Toluene, Dioxane, or Acetonitrile)
» Base (optional, e.g., Triethylamine or Pyridine)

Procedure:

e Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic
stirrer, reflux condenser, and dropping funnel, suspend o-anthranilic acid in the anhydrous
solvent.

o Reagent Addition: Slowly add chloroacetyl chloride dropwise to the stirred suspension at
room temperature. If a base is used, it can be added prior to or concurrently with the
chloroacetyl chloride.

o Reaction: After the addition is complete, heat the reaction mixture to reflux. Monitor the
reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete
within 4-8 hours.

o Workup: Allow the mixture to cool to room temperature. The product often precipitates out of
the solution. Collect the solid by filtration.

 Purification: Wash the collected solid with a cold solvent (e.g., ethanol or diethyl ether) to
remove unreacted starting materials and byproducts. If necessary, the product can be further
purified by recrystallization. The unsubstituted product from o-anthranilic acid can achieve
yields as high as 88%.[6]

Chemical Reactivity: The Versatile Electrophilic Hub

The synthetic utility of 2-(chloromethyl)quinazolin-4(3H)-one is dominated by the reactivity of
the chloromethyl group. The chlorine atom is a good leaving group, making the adjacent
methylene carbon highly susceptible to nucleophilic attack.

Nucleophilic Substitution (Sn2) Reactions

This compound readily undergoes Sn2 reactions with a wide variety of nucleophiles.[5] This
allows for the direct and efficient introduction of diverse functionalities at the C2-position, which
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is a cornerstone of its application in constructing libraries of potential drug candidates.

Common Nucleophiles:

Amines (Primary and Secondary): Reaction with anilines and other amines is a key step in
synthesizing potent kinase inhibitors, such as 4-anilinoquinazoline derivatives.[6][7]

» Alcohols/Phenols: Forms ether linkages.
e Thiols: Forms thioether linkages.

e Azides: Leads to the formation of azidomethyl derivatives, which can be further modified via
click chemistry or reduced to amines.

» Hydroxide: Hydrolysis of the chloromethyl group leads to the formation of 2-
(hydroxymethyl)quinazolin-4(3H)-one, another useful intermediate.[6][8]

Bond formation/
(: [Transition State]+ :
? Bond formation/
@phile (Nu) 542 Attack Bond breaking

Click to download full resolution via product page

Caption: Generalized Sn2 reaction at the C2-chloromethyl position.

Applications in Drug Discovery and Medicinal
Chemistry

The primary application of 2-(chloromethyl)quinazolin-4(3H)-one is as a strategic
intermediate for crafting complex molecules with therapeutic potential, particularly in oncology.

Precursor to Anticancer Agents
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Quinazolinone-based molecules are well-established as inhibitors of Epidermal Growth Factor
Receptor (EGFR) tyrosine kinase, a key target in various cancers. The ability to easily append
different aniline derivatives to the 2-(chloromethyl)quinazolin-4(3H)-one core via Sn2 reaction
allows for the systematic exploration of the structure-activity relationship (SAR) to optimize
potency and selectivity against EGFR and other kinases.[11]

Derivatives synthesized from this intermediate have shown promising in vitro anticancer activity
against cell lines such as HepG2 (liver cancer).[6][7][8] The modification at the C2 position is
crucial for orienting the molecule within the ATP-binding pocket of the target kinase.

Analytical Characterization

Proper characterization is essential to confirm the identity and purity of the synthesized
compound.
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Technique Expected Observations

The proton NMR spectrum is expected to show
distinct signals for the aromatic protons on the
quinazolinone ring system. A characteristic
singlet for the two protons of the chloromethyl (-
1H-NMR _ _

CH2Cl) group would typically appear in the
range of 6 4.5-4.6 ppm. A broad singlet for the
N-H proton at the 3-position is also expected at

a downfield chemical shift (>12 ppm).[6][8]

The carbon NMR spectrum will show signals for

the aromatic carbons, the carbonyl carbon (C4)
13C-NMR

around 6 161-162 ppm, and the carbon of the

chloromethyl group around & 43-44 ppm.[6][8]

Electrospray ionization (ESI-MS) would show

the protonated molecular ion [M+H]* at m/z
Mass Spectrometry 195.03, exhibiting the characteristic isotopic

pattern for a molecule containing one chlorine

atom.[8]

Key peaks would include N-H stretching, C=0
infrared (IR) Spect stretching for the amide carbonyl, and C=N
nfrare ectrosco

P by stretching, confirming the core quinazolinone

structure.

Safety and Handling

As a reactive chemical intermediate, proper safety precautions are mandatory when handling
2-(chloromethyl)quinazolin-4(3H)-one.

e GHS Hazard Classification: The compound is classified as an irritant and is associated with
the following hazards:[9]

o H302: Harmful if swallowed.[9]

o H317: May cause an allergic skin reaction.[9]
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o H319: Causes serious eye irritation.[9]

o Personal Protective Equipment (PPE): Always use appropriate PPE, including safety goggles
or a face shield, chemical-resistant gloves (e.g., nitrile), and a lab coat. Work should be
conducted in a well-ventilated fume hood to avoid inhalation of dust.

o Handling: Avoid contact with skin, eyes, and clothing. Prevent dust formation.

o Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from
incompatible materials.

Conclusion

2-(chloromethyl)quinazolin-4(3H)-one is more than a simple chemical; it is a strategic tool for
innovation in drug discovery. Its straightforward and high-yielding synthesis, combined with the
predictable and versatile reactivity of its chloromethyl group, makes it an indispensable building
block. For researchers aiming to develop novel therapeutics, particularly in the competitive field
of kinase inhibitors, mastering the chemistry of this intermediate provides a powerful platform
for creating diverse molecular libraries and accelerating the journey from concept to clinical
candidate.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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